molecular formula C4H4LiN3O2 B2511169 lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate CAS No. 2173999-17-0

lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B2511169
CAS No.: 2173999-17-0
M. Wt: 133.04
InChI Key: WRQNPSMFSUXWLT-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate is a compound that combines lithium ions with a triazole derivative The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its versatile biological activities

Mechanism of Action

Target of Action

Lithium;4-methyl-1,2,4-triazole-3-carboxylate, also known as lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate, is a compound that primarily targets the anode and cathode in lithium metal batteries . The compound forms solid electrolyte interfaces to protect both the anode and cathode .

Mode of Action

The this compound interacts with its targets, the anode and cathode, by forming solid electrolyte interfaces . This compound also serves as a Lewis base, removing HF from the electrolyte to prevent the electrolyte from deteriorating .

Biochemical Pathways

The this compound affects the biochemical pathways involved in the operation of lithium metal batteries . By forming solid electrolyte interfaces and removing HF from the electrolyte, this compound improves the electrochemical performance of the batteries .

Pharmacokinetics

It is known that the compound is added into lithium metal batteries as an electrolyte additive . This addition leads to the formation of solid electrolyte interfaces, which protect both the anode and cathode . The compound also serves as a Lewis base, removing HF from the electrolyte to prevent the electrolyte from deteriorating .

Result of Action

The molecular and cellular effects of the action of this compound include the formation of solid electrolyte interfaces that protect both the anode and cathode . The compound also removes HF from the electrolyte, preventing the electrolyte from deteriorating . These actions result in improved electrochemical performance of lithium metal batteries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature and voltage conditions under which lithium metal batteries operate can affect the performance of this compound . .

Biochemical Analysis

Biochemical Properties

Lithium;4-methyl-1,2,4-triazole-3-carboxylate is known to interact with various enzymes, proteins, and other biomolecules. It has been found to serve as a Lewis base, aiding in the removal of HF from the electrolyte, thereby preventing the electrolyte from deteriorating . This interaction highlights the role of the compound in biochemical reactions.

Cellular Effects

The effects of Lithium;4-methyl-1,2,4-triazole-3-carboxylate on cells are significant. It has been found to lead to the formation of solid electrolyte interfaces, protecting both the anode and cathode in lithium metal batteries . This suggests that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Lithium;4-methyl-1,2,4-triazole-3-carboxylate exerts its effects through various mechanisms. It is known to form solid electrolyte interfaces, serving as a Lewis base . This indicates that the compound may have binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time, the effects of Lithium;4-methyl-1,2,4-triazole-3-carboxylate in laboratory settings have been observed to change. The compound has been found to be stable and does not degrade easily

Metabolic Pathways

Given its known interactions with various enzymes and proteins, it is likely that the compound is involved in several metabolic pathways .

Transport and Distribution

Given its known biochemical properties, it is likely that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its known biochemical properties, it is likely that the compound is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in high purity and yield. The scalability of the synthesis process is crucial for its industrial applications .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce dihydrotriazoles. Substitution reactions can introduce various functional groups onto the triazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole ring.

    Nefazodone: An antidepressant with a triazole moiety

Uniqueness

Lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate is unique due to the presence of the lithium ion, which can impart additional properties such as enhanced stability or specific biological activity.

Properties

IUPAC Name

lithium;4-methyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.Li/c1-7-2-5-6-3(7)4(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQNPSMFSUXWLT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C=NN=C1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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